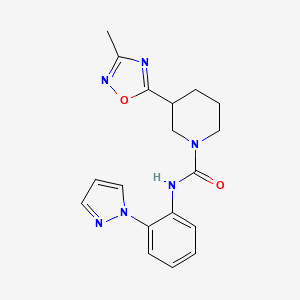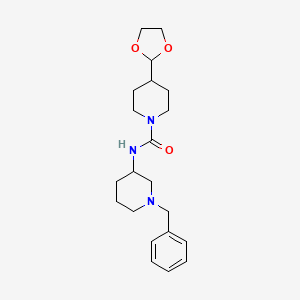![molecular formula C17H27F2N5O2 B7130367 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea](/img/structure/B7130367.png)
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea is a synthetic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction sequence, starting with the preparation of the imidazole core followed by the introduction of the difluoromethyl group and the urea moiety. Common reagents used in the synthesis include imidazole, difluoromethylating agents, and appropriate cyclohexyl and morpholine derivatives. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters. This method minimizes the risk of side reactions and improves yield. Solvent recovery and recycling techniques are employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea undergoes several types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions Used
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used in organic solvents.
Substitution: Halogenating agents, such as thionyl chloride, and nucleophiles like amines or alcohols, are employed under controlled temperature and pH.
Major Products Formed from These Reactions
Oxidation yields hydroxylated derivatives.
Reduction products include simplified urea derivatives.
Substitution reactions result in the formation of various substituted imidazole and urea compounds.
Scientific Research Applications
1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea has diverse scientific research applications, such as:
Chemistry: : Used as a reagent in organic synthesis and catalysis.
Biology: : Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and selectivity, while the imidazole ring participates in hydrogen bonding and π-π interactions. This compound modulates biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
When compared to other similar compounds, 1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(Imidazol-2-yl)methylurea
1-(Cyclohexyl)methylurea
1-(Difluoromethyl)imidazole
These analogs share some structural features but differ in their reactivity and application scope. The presence of the difluoromethyl and morpholine moieties in this compound imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[1-(difluoromethyl)imidazol-2-yl]methyl]-3-[(1-morpholin-4-ylcyclohexyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27F2N5O2/c18-15(19)24-7-6-20-14(24)12-21-16(25)22-13-17(4-2-1-3-5-17)23-8-10-26-11-9-23/h6-7,15H,1-5,8-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJSKMHONMZJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)NCC2=NC=CN2C(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B7130293.png)
![N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7130301.png)
![N-[2-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7130309.png)
![2-[4-[(2-methoxyphenyl)methyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7130316.png)

![3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea](/img/structure/B7130329.png)
![1-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-(5-methyl-1H-pyrazol-4-yl)urea](/img/structure/B7130333.png)
![1-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7130339.png)
![1-Ethyl-3-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-propylurea](/img/structure/B7130349.png)

![1-Butyl-3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]urea](/img/structure/B7130369.png)
![3-[[[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]carbamoylamino]methyl]benzamide](/img/structure/B7130373.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7130378.png)
![3-[2-[(2-Imidazol-1-ylpyridin-4-yl)methylcarbamoylamino]ethyl]benzamide](/img/structure/B7130386.png)
